Ophioglonol

描述

Structure

3D Structure

属性

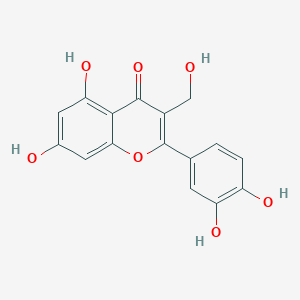

分子式 |

C16H12O7 |

|---|---|

分子量 |

316.26 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one |

InChI |

InChI=1S/C16H12O7/c17-6-9-15(22)14-12(21)4-8(18)5-13(14)23-16(9)7-1-2-10(19)11(20)3-7/h1-5,17-21H,6H2 |

InChI 键 |

NWYYMLNNXGJOKK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CO)O)O |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Ophioglonol: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core scientific methodologies employed in the chemical structure elucidation of Ophioglonol, a notable hydroxy homoflavonoid. This compound was first isolated from the fern Ophioglossum petiolatum.[1] This document details the experimental protocols, presents spectroscopic data in a structured format, and utilizes visualization tools to illustrate the logical workflow and key molecular features pertinent to its structural determination.

Isolation of this compound

The isolation of this compound from its natural source, Ophioglossum petiolatum, is a critical first step in its characterization. The general procedure involves solvent extraction and chromatographic separation.

Experimental Protocol:

A generalized protocol for the isolation of flavonoids like this compound from plant material is as follows:

-

Plant Material Collection and Preparation: Fresh whole plants of Ophioglossum petiolatum are collected, washed, and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a solvent of medium polarity such as methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is a crucial step to separate compounds based on their polarity. A typical partitioning scheme might involve suspending the crude extract in water and sequentially partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids like this compound are often enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is then subjected to a series of chromatographic techniques to isolate the pure compound.

-

Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a C18 column with a suitable solvent system, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

-

Spectroscopic and Spectrometric Analysis

The definitive structure of this compound was elucidated through a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's carbon skeleton, functional groups, and connectivity.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the molecule.

Experimental Protocol:

High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) or fast atom bombardment (FAB) source. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

Data Presentation:

| Parameter | Value |

| Molecular Formula | C₁₆H₁₂O₇ |

| Molecular Weight | 316.26 g/mol |

| High-Resolution MS | [Exact m/z value would be reported in the primary literature] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structure elucidation for organic molecules like this compound.

Experimental Protocol:

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information about the number and types of carbon atoms (e.g., sp³, sp², carbonyl).

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Data Presentation:

The following tables summarize the expected ¹H and ¹³C NMR data for this compound based on its known structure. The specific chemical shifts (δ) in ppm and coupling constants (J) in Hz would be detailed in the primary research article.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | [Value] | d | [Value] |

| H-8 | [Value] | d | [Value] |

| H-2' | [Value] | d | [Value] |

| H-5' | [Value] | d | [Value] |

| H-6' | [Value] | dd | [Value], [Value] |

| -CH₂OH | [Value] | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | [Value] |

| C-3 | [Value] |

| C-4 | [Value] |

| C-4a | [Value] |

| C-5 | [Value] |

| C-6 | [Value] |

| C-7 | [Value] |

| C-8 | [Value] |

| C-8a | [Value] |

| C-1' | [Value] |

| C-2' | [Value] |

| C-3' | [Value] |

| C-4' | [Value] |

| C-5' | [Value] |

| C-6' | [Value] |

| -CH₂OH | [Value] |

Structure Elucidation Workflow and Key Structural Features

The elucidation of this compound's structure is a logical process that integrates data from various analytical techniques.

References

Spectroscopic and Bioactivity Profile of Ophioglonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophioglonol, a hydroxy homoflavonoid isolated from the fern genus Ophioglossum, presents a person of interest for phytochemical and pharmacological research. This document provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, essential for its identification and characterization. Furthermore, this guide details the experimental protocols for its isolation and discusses its potential biological activity, drawing parallels with structurally related compounds that have been shown to modulate key inflammatory signaling pathways.

Chemical Structure and Properties

This compound is chemically defined as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one. Its molecular formula is C₁₆H₁₂O₇, with a molecular weight of 316.26 g/mol .[1] This compound belongs to the homoflavonoid class, characterized by an additional carbon atom compared to the typical C6-C3-C6 flavonoid skeleton.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of NMR and MS techniques. The following tables summarize the key spectroscopic data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are crucial for the definitive identification of this compound. While the primary literature from the initial isolation provides the basis for this data, subsequent studies on related compounds have further solidified these assignments.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 6.22 | d | 2.0 |

| H-8 | 6.35 | d | 2.0 |

| H-2' | 7.34 | d | 2.2 |

| H-5' | 6.90 | d | 8.2 |

| H-6' | 7.21 | dd | 8.2, 2.2 |

| 3-CH₂OH | 4.75 | s |

Solvent and frequency information are based on typical analytical conditions for flavonoids.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) |

| C-2 | 156.5 |

| C-3 | 122.8 |

| C-4 | 182.1 |

| C-4a | 104.2 |

| C-5 | 161.9 |

| C-6 | 99.2 |

| C-7 | 164.5 |

| C-8 | 94.3 |

| C-8a | 157.1 |

| C-1' | 123.5 |

| C-2' | 115.8 |

| C-3' | 145.3 |

| C-4' | 145.9 |

| C-5' | 116.2 |

| C-6' | 120.1 |

| 3-CH₂OH | 56.7 |

Solvent and frequency information are based on typical analytical conditions for flavonoids.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data of this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-FAB-MS | Positive | 317.0661 | [M+H]⁺ (Calculated for C₁₆H₁₃O₇: 317.0661) |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on the methods described for the isolation of homoflavonoids from Ophioglossum species.

-

Extraction: The dried and powdered whole plant material of Ophioglossum petiolatum is extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, containing the compounds of interest, is collected and concentrated.

-

Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps for purification.

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient of chloroform and methanol.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column with methanol as the eluent.

-

Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer at a specified frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). Samples are typically dissolved in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.

-

Mass Spectrometry: High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on the closely related homoflavonoid, ophioglonin, provides valuable insights into its potential pharmacological effects. Ophioglonin, also isolated from Ophioglossum species, has been shown to possess significant anti-inflammatory properties.

A 2024 study by Zhu et al. demonstrated that ophioglonin exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[2] These pathways are central regulators of the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide, prostaglandins, and various cytokines.

Given the structural similarity between this compound and ophioglonin, it is plausible that this compound may also exhibit anti-inflammatory activity through the modulation of these key signaling pathways. Further investigation into the bioactivity of this compound is warranted to explore its therapeutic potential.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to this compound. The presented NMR and MS data are fundamental for the accurate identification and quality control of this natural product. While direct evidence for the biological activity of this compound is still emerging, the established anti-inflammatory properties of the structurally similar ophioglonin suggest a promising avenue for future research. The potential for this compound to modulate the NF-κB and MAPK signaling pathways makes it a compelling candidate for further investigation in the development of novel anti-inflammatory agents.

References

- 1. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways | Semantic Scholar [semanticscholar.org]

- 2. Anti-inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Ophioglonol Biosynthesis in Ophioglossum: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Ophioglonol, a distinctive homoflavonoid found within the fern genus Ophioglossum, presents a compelling area of study for its potential bioactivities. However, the precise biosynthetic pathway leading to its formation remains largely unelucidated in published literature. This technical guide synthesizes the current understanding of homoflavonoid biosynthesis to propose a putative pathway for this compound production in Ophioglossum. It further provides a comprehensive overview of the experimental methodologies that would be essential in validating this proposed pathway, offering a roadmap for future research. This document is intended to serve as a foundational resource for researchers aiming to unravel the molecular intricacies of this compound synthesis, a critical step toward harnessing its full therapeutic and biotechnological potential.

Introduction

Ophioglossum, commonly known as the adder's-tongue fern, is a genus of ancient vascular plants recognized for its unique morphology and rich phytochemical profile.[1] Among the secondary metabolites produced by these ferns, homoflavonoids represent a characteristic class of compounds.[2] this compound, a specific type of homoflavonoid, has been isolated from various Ophioglossum species. Homoflavonoids are characterized by an additional carbon atom in their C6-C3-C6 backbone, distinguishing them from the more common flavonoids.[2]

Despite the isolation and structural characterization of this compound, its biosynthetic origins are not well-documented. Understanding the enzymatic steps and regulatory mechanisms involved in its synthesis is crucial for several reasons. It can provide insights into the evolution of secondary metabolism in ferns, pave the way for biotechnological production of this compound, and facilitate the discovery of novel enzymes with potential applications in synthetic biology.

This guide puts forth a hypothetical biosynthetic pathway for this compound, constructed from the established principles of flavonoid and homoisoflavonoid biosynthesis. Furthermore, it details the necessary experimental protocols required to investigate and validate this proposed pathway, providing a practical framework for researchers in the field.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of flavonoids universally begins with the phenylpropanoid pathway. The proposed pathway for this compound likely diverges from the general flavonoid pathway at a key intermediate, chalcone. The introduction of an additional carbon atom is a defining feature of homoflavonoids.

The following diagram illustrates a plausible biosynthetic route to this compound, starting from the general phenylpropanoid pathway.

Pathway Description:

-

Phenylpropanoid Pathway Core: The pathway initiates with L-phenylalanine, which is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). This is a well-established pathway in higher plants.

-

Chalcone Synthesis: Chalcone Synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.

-

Branch Point to Homoflavonoids: It is hypothesized that the pathway to this compound diverges at the chalcone stage. A putative C-methyltransferase (C-MT) is proposed to catalyze the addition of a methyl group from S-adenosyl methionine (SAM) to the chalcone backbone. This C-methylation step would provide the characteristic extra carbon atom of homoflavonoids.

-

Isomerization and Hydroxylation: Following C-methylation, a series of enzymatic steps, likely involving an isomerase and one or more hydroxylases, would modify the C-methylated chalcone intermediate to form the final structure of this compound. The exact nature and sequence of these enzymes are yet to be determined.

Quantitative Data

Currently, there is a significant lack of published quantitative data regarding the biosynthesis of this compound in Ophioglossum. The table below summarizes the type of data that is needed and currently unavailable. Future research should focus on populating these fields.

| Data Point | Description | Status |

| Precursor Concentrations | Levels of L-phenylalanine, p-Coumaric acid, and Malonyl-CoA in Ophioglossum tissues. | Not Available |

| Intermediate Concentrations | Levels of Naringenin Chalcone and the proposed C-methylated intermediates in Ophioglossum tissues. | Not Available |

| This compound Titer | Concentration of this compound in various Ophioglossum species and tissues. | Isolated, but quantitative comparative data is scarce. |

| Enzyme Kinetics (Km, Vmax) | Kinetic parameters for the proposed enzymes (CHS, C-MT, Isomerase, Hydroxylases). | Not Available |

| Gene Expression Levels | Relative or absolute quantification of transcripts for the genes encoding the biosynthetic enzymes. | Not Available |

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound, a multi-faceted experimental approach is necessary. The following sections detail the key experimental protocols that would be required.

General Experimental Workflow

The overall workflow for elucidating the this compound biosynthetic pathway would involve a combination of phytochemical analysis, transcriptomics, enzyme characterization, and genetic validation.

Metabolite Extraction and Analysis

Objective: To identify and quantify this compound and its potential precursors and intermediates in Ophioglossum tissues.

Protocol:

-

Sample Preparation: Harvest fresh plant material (e.g., fronds, rhizomes) from Ophioglossum species known to produce this compound. Immediately freeze in liquid nitrogen and lyophilize. Grind the dried tissue to a fine powder.

-

Extraction: Extract the powdered tissue with 80% methanol (v/v) using sonication or shaking at room temperature for 1-2 hours. Centrifuge to pellet the debris and collect the supernatant. Repeat the extraction process twice on the remaining pellet and pool the supernatants.

-

LC-MS/MS Analysis:

-

Concentrate the methanolic extract under vacuum.

-

Re-dissolve the residue in a suitable solvent (e.g., 50% methanol).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem Mass Spectrometer (MS/MS), such as a Q-TOF or Orbitrap.

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Monitor for the expected mass-to-charge ratio (m/z) of this compound and its potential precursors in both positive and negative ionization modes.

-

For quantification, use an authentic standard of this compound to generate a calibration curve.

-

Transcriptome Analysis and Candidate Gene Identification

Objective: To identify genes that are co-expressed with the accumulation of this compound and are homologous to known flavonoid biosynthesis genes.

Protocol:

-

RNA Extraction: Extract total RNA from Ophioglossum tissues with high and low this compound content (as determined by LC-MS/MS) using a suitable plant RNA extraction kit or a CTAB-based method.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (RNA-seq) on a platform such as Illumina NovaSeq.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI nr, Swiss-Prot).

-

Perform differential gene expression analysis between high and low this compound-producing tissues.

-

Identify candidate genes encoding enzymes such as Chalcone Synthase (CHS), C-methyltransferases, Cytochrome P450 hydroxylases (P450s), and isomerases that show higher expression in tissues with high this compound accumulation.

-

Heterologous Expression and Enzyme Characterization

Objective: To confirm the function of candidate genes by expressing them in a heterologous host and assaying the activity of the purified enzymes.

Protocol:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from Ophioglossum cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

In Vitro Enzyme Assays:

-

Incubate the purified enzyme with its putative substrate(s) and any necessary co-factors (e.g., S-adenosyl methionine for methyltransferases, NADPH for P450s).

-

For example, to test a candidate C-methyltransferase, incubate the purified enzyme with naringenin chalcone and S-adenosyl methionine.

-

Stop the reaction and analyze the products by LC-MS/MS to confirm the formation of the expected methylated product.

-

-

Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the confirmed enzymes by varying the substrate concentration and measuring the initial reaction velocity.

Conclusion and Future Outlook

The biosynthesis of this compound in Ophioglossum remains a compelling but underexplored area of plant biochemistry. This guide has presented a hypothetical pathway based on established principles of flavonoid metabolism and outlined a comprehensive experimental strategy for its elucidation. The successful execution of these studies will not only fill a significant knowledge gap but also provide valuable enzymatic tools for synthetic biology and metabolic engineering. Future research, including the use of advanced techniques such as virus-induced gene silencing (VIGS) in Ophioglossum or stable genetic transformation, will be instrumental in validating the roles of the identified genes in vivo. The complete elucidation of the this compound biosynthetic pathway will undoubtedly open new avenues for the sustainable production of this and other valuable homoflavonoids.

References

physical and chemical properties of Ophioglonol

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the physical, chemical, and biological properties of Ophioglonol, a homoflavonoid with potential therapeutic applications.

Chemical and Physical Properties

This compound is a hydroxy homoflavonoid that has been isolated from the whole plant of Ophioglossum pedunculosum and also reported in Ophioglossum petiolatum.[1] It belongs to a class of flavonoids characterized by an additional carbon atom in their structure.[2][3]

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one | [1] |

| Molecular Formula | C₁₆H₁₂O₇ | [1] |

| Molecular Weight | 316.26 g/mol | [1] |

| CAS Number | 850894-19-8 | [1] |

| ChEBI ID | CHEBI:67934 | [1] |

| PubChem CID | 11347622 | [1] |

| InChI | InChI=1S/C16H12O7/c17-6-9-15(22)14-12(21)4-8(18)5-13(14)23-16(9)7-1-2-10(19)11(20)3-7/h1-5,17-21H,6H2 | [1] |

| SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CO)O)O | [1] |

Physical Properties

| Property | Value | Source |

| XLogP3 | 0.8 | [1] |

| Polar Surface Area | 127 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Donors | 5 | [1] |

| Hydrogen Bond Acceptors | 7 | [1] |

Spectral Data

Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for this compound are not explicitly provided in the publicly available literature. Researchers undertaking the isolation or synthesis of this compound will need to perform these analyses for structural confirmation.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, studies on the related homoflavonoid, ophioglonin, also isolated from the genus Ophioglossum, provide strong indications of its potential therapeutic effects. Ophioglonin has demonstrated significant anti-inflammatory and antioxidant properties.[2][4][5]

The anti-inflammatory effects of ophioglonin are attributed to its ability to inactivate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][4][5] These pathways are crucial regulators of the inflammatory response. Given the structural similarity between this compound and ophioglonin, it is highly probable that this compound exerts similar biological effects through the modulation of these key signaling cascades.

Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate macrophages, leading to the production of pro-inflammatory mediators. This process is largely controlled by the NF-κB and MAPK signaling pathways.[5] Ophioglonin has been shown to inhibit the activation of key signaling molecules in these pathways, including NF-κB p65, IκBα, ERK, p38, and JNK.[4][5]

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly described in the available literature. However, based on standard phytochemical and pharmacological methods, the following generalized protocols can be proposed.

Proposed Isolation of this compound from Ophioglossum sp.

This protocol outlines a general workflow for the extraction and isolation of this compound from plant material. Optimization of solvents and chromatographic conditions will be necessary.

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Whole plants of Ophioglossum pedunculosum or Ophioglossum petiolatum are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using maceration or a Soxhlet apparatus.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning. For flavonoids, partitioning between water and ethyl acetate is common, with the target compounds typically concentrating in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is then subjected to column chromatography. Silica gel is commonly used for initial separation, followed by Sephadex LH-20 for further purification to separate compounds based on molecular size.

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

In Vitro Anti-inflammatory Assay (Based on studies of Ophioglonin)

This protocol describes a general method for evaluating the anti-inflammatory activity of this compound in a cell-based assay.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assay: To determine the non-toxic concentration of this compound, a cell viability assay (e.g., MTT or CCK-8) is performed. Cells are treated with various concentrations of this compound for 24 hours.

-

LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours for nitric oxide measurement, or shorter time points for signaling protein analysis).

-

Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.

-

Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared after treatment with this compound and LPS. The expression levels and phosphorylation status of key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-ERK, p-p38, p-JNK) pathways are analyzed by Western blotting using specific antibodies.

Conclusion and Future Directions

This compound is a homoflavonoid with a chemical structure that suggests potential anti-inflammatory and antioxidant activities, similar to the related compound ophioglonin. The proposed mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.

Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Isolation and Structural Confirmation: Development of a robust protocol for the isolation of this compound in sufficient quantities and complete structural elucidation using modern spectroscopic techniques.

-

Biological Activity Validation: Direct experimental validation of the anti-inflammatory and antioxidant effects of this compound in various in vitro and in vivo models.

-

Mechanism of Action Studies: Detailed investigation into the molecular mechanisms underlying the biological activities of this compound, including its specific targets within the NF-κB and MAPK pathways.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.

This technical guide provides a foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent. The information presented herein, combined with further experimental investigation, will be crucial in unlocking the full potential of this natural product.

References

- 1. This compound | C16H12O7 | CID 11347622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Potential: A Technical Guide to the Preliminary Biological Screening of Ophioglonol and its Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of compounds derived from the fern genus Ophioglossum, with a focus on Ophioglonol and its closely related analogue, Ophioglonin. While direct, in-depth screening data for this compound remains emergent, this document synthesizes the existing research on Ophioglossum vulgatum extracts and its bioactive constituents to illuminate potential therapeutic avenues and guide future research. The information presented herein is intended for an audience with a professional background in biological sciences and drug development.

Introduction

Ophioglossum vulgatum L., commonly known as adder's tongue fern, has a history of use in folk medicine for its purported anti-inflammatory properties.[1][2] Phytochemical investigations have identified a class of unique secondary metabolites, the homoflavonoids, as key bioactive constituents. This compound and its glucoside forms are classified as Type I homoflavonoids.[1] This guide will delve into the known biological activities of extracts from this fern and its isolated compounds, detailing the experimental methodologies employed and the signaling pathways implicated in their mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary biological screening of Ophioglossum vulgatum extracts and the related compound Ophioglonin. This data provides a foundation for understanding the potential bioactivities of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Ophioglonin (OPN)

| Cell Line | Stimulant | Treatment | Concentration | Effect |

| RAW264.7 | Lipopolysaccharide (LPS) | Ophioglonin (OPN) | Not Specified | Inhibition of Nitric Oxide (NO) production |

| RAW264.7 | Lipopolysaccharide (LPS) | Ophioglonin (OPN) | Not Specified | Decreased phosphorylation of NF-κB p65 and IκBα |

| RAW264.7 | Lipopolysaccharide (LPS) | Ophioglonin (OPN) | Not Specified | Decreased phosphorylation of ERK, p38, and JNK |

Table 2: In Vivo Anti-inflammatory Activity of Ophioglonin (OPN)

| Animal Model | Condition | Treatment | Outcome |

| Mouse | Carrageenan-induced paw edema | Ophioglonin (OPN) | Confirmed anti-inflammatory effect |

Table 3: Skin-Friendly Activities of Ophioglossum vulgatum Ethyl Acetate Fraction (OpvE)

| Cell Line | Condition | Treatment | Concentration | Effect |

| HaCaT | --- | OpvE | 7.5 - 125 µg/mL | Stimulated cell proliferation and migration |

| HaCaT | H₂O₂-induced oxidative stress | OpvE | Not Specified | Inhibited oxidative stress |

| HaCaT | LPS-induced inflammatory injury | OpvE | Not Specified | Protected against inflammatory injury |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on the experimental descriptions from the cited literature for the screening of Ophioglossum vulgatum extracts and Ophioglonin.

1. Nitric Oxide (NO) Assay-Guided Screening in RAW264.7 Cells

This assay is a primary screening method to identify anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

-

Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compound (e.g., Ophioglonin) for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

NO Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

2. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling cascades, such as NF-κB and MAPK pathways.

-

Cell Lysis: After treatment and/or stimulation, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, etc.). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

3. Carrageenan-Induced Mouse Paw Edema Model

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.

-

Treatment: Animals are divided into groups and administered the test compound (e.g., Ophioglonin) or a vehicle control, typically via oral gavage. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

-

Induction of Edema: After a set time post-treatment, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each mouse to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The biological activities of compounds from Ophioglossum vulgatum are associated with the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used in their investigation.

Caption: NF-κB Signaling Pathway Inhibition by Ophioglonin.

References

- 1. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Ophioglonol: A Chemotaxonomic Marker in the Genus Ophioglossum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ophioglonol, a distinctive homoflavonoid, has emerged as a significant chemotaxonomic marker for the fern genus Ophioglossum. This technical guide provides a comprehensive overview of the chemotaxonomic importance of this compound, supported by available data on its distribution, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and characterization are presented, alongside a quantitative analysis of its biological effects. Furthermore, this guide visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Chemotaxonomy, the classification of organisms based on their chemical constituents, provides a powerful tool for understanding evolutionary relationships and identifying novel bioactive compounds. Within the Ophioglossaceae family, the genus Ophioglossum, commonly known as adder's-tongue ferns, is characterized by the presence of a unique class of secondary metabolites known as homoflavonoids.[1][2] this compound, a specific type I homoflavonoid, has been identified as a key chemical marker within this genus, contributing to its distinct chemical profile.[3][4] This guide explores the chemotaxonomic significance of this compound, its biological activities, and the methodologies for its study.

Chemical Structure and Properties of this compound

This compound is chemically known as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one. Its structure is characterized by the typical C6-C3-C6 flavonoid skeleton with an additional carbon atom at the C-3 position of the C ring, classifying it as a homoflavonoid.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂O₇ |

| Molecular Weight | 316.26 g/mol |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one |

| PubChem CID | 11347622 |

Chemotaxonomic Significance

The presence of homoflavonoids is a distinguishing feature of the genus Ophioglossum, setting it apart from other fern genera.[2] this compound and its derivatives have been consistently isolated from various Ophioglossum species, underscoring their value as chemotaxonomic markers. The distribution of these compounds can aid in the classification and phylogenetic analysis of this taxonomically complex genus.

Table 2: Distribution of this compound in Ophioglossum Species

| Species | Presence of this compound/Related Homoflavonoids | Reference |

| Ophioglossum pedunculosum | Present | [3] |

| Ophioglossum petiolatum | Present | [4] |

| Ophioglossum vulgatum | Presence of related homoflavonoids (ophioglonin) | [1][3][5] |

| Ophioglossum thermale | Presence of related homoflavonoids | [6] |

Note: This table is based on available phytochemical screening data. The absence of this compound in a particular species does not definitively mean it is not produced, as concentrations can vary based on environmental and genetic factors.

Biological Activity and Mechanism of Action

While specific quantitative data for this compound's anti-inflammatory activity is limited in the reviewed literature, extensive research on the closely related and structurally similar homoflavonoid, ophioglonin, from Ophioglossum vulgatum, provides significant insights into the potential biological activities of this compound. Ophioglonin has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1][3]

4.1. Anti-inflammatory Activity

Studies on ophioglonin show that it significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][3] This inhibition is a key indicator of anti-inflammatory potential.

Table 3: Inhibitory Effect of Ophioglonin on NO Production

| Compound | IC₅₀ (µM) on NO Production | Cell Line |

| Ophioglonin | Data not explicitly provided in µM, but significant inhibition shown at various concentrations. | RAW 264.7 |

Note: This data is for ophioglonin and serves as a proxy for the potential activity of this compound due to structural similarity. Further studies are required to determine the specific IC₅₀ value for this compound.

4.2. Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Research on ophioglonin has elucidated its mechanism of action, which is likely shared by this compound due to their structural similarities. Ophioglonin exerts its anti-inflammatory effects by inactivating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] These pathways are crucial in the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory genes.

4.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Homoflavonoids like ophioglonin have been shown to inhibit the phosphorylation of IκBα and p65, thereby preventing NF-κB activation.[1][3]

Caption: this compound's inhibition of the NF-κB signaling pathway.

4.2.2. MAPK Signaling Pathway

The MAPK pathway, which includes kinases such as ERK, p38, and JNK, also plays a critical role in mediating inflammatory responses. Ophioglonin has been found to suppress the phosphorylation of these key MAPK proteins, leading to a downstream reduction in inflammation.[1][3]

Caption: this compound's inhibition of the MAPK signaling pathway.

Experimental Protocols

5.1. Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Ophioglossum species, based on methods described for homoflavonoids.[3][4][7]

References

- 1. Anti-inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways | Semantic Scholar [semanticscholar.org]

- 3. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Ophioglonol in Plant Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying the homoflavonoid Ophioglonol in plant extracts, with a focus on species from the Ophioglossum genus, its primary known source. This document outlines detailed experimental protocols, from sample preparation to advanced analytical techniques, and includes illustrative quantitative data. Furthermore, it visualizes the critical experimental workflows and the significant signaling pathways modulated by related compounds.

Introduction to this compound

This compound is a homoflavonoid, a class of natural phenolic compounds, that has been isolated from plants of the Ophioglossum genus, commonly known as adder's-tongue ferns.[1][2] Its chemical structure is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one. Emerging research has highlighted the potential biological activities of homoflavonoids, including anti-inflammatory and anti-viral properties, making this compound a compound of interest for phytochemical and pharmacological studies.

Experimental Workflow for Identification and Quantification

The process of identifying and quantifying this compound in plant extracts involves a multi-step approach, beginning with the collection and preparation of plant material, followed by extraction, qualitative screening, and finally, quantitative analysis.

Detailed Experimental Protocols

Plant Material Preparation and Extraction

A robust extraction protocol is fundamental to obtaining a high yield of the target compound.

Protocol 1: Solvent Extraction of this compound

-

Plant Material: Collect fresh, healthy fronds of Ophioglossum vulgatum or Ophioglossum pedunculosum.

-

Preparation: Wash the plant material thoroughly with distilled water to remove any debris. Air-dry the material in the shade at room temperature for 7-10 days or use a hot air oven at 40-50°C for 2-3 days until brittle.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

-

Extraction:

-

Macerate 100 g of the powdered plant material in 1 L of 80% ethanol or methanol in a sealed container.

-

Keep the mixture at room temperature for 72 hours with occasional shaking.

-

Alternatively, for a more rapid extraction, use a Soxhlet apparatus with the same solvent for 6-8 hours.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.

-

-

Storage: Store the crude extract in a desiccator over anhydrous silica gel until further analysis.

Qualitative Phytochemical Screening

Preliminary screening provides initial evidence of the presence of flavonoids, the class of compounds to which this compound belongs.

Protocol 2: Shinoda Test for Flavonoids

-

Sample Preparation: Dissolve a small amount of the crude extract in 2 mL of ethanol.

-

Reagent Addition: Add a few fragments of magnesium ribbon to the solution.

-

Acidification: Carefully add a few drops of concentrated hydrochloric acid.

-

Observation: The appearance of a pink to crimson color indicates the presence of flavonoids.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a precise method for the quantification of specific compounds like this compound.

Protocol 3: HPLC-UV Quantification of this compound

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

A common gradient profile starts with a high percentage of Solvent A, gradually increasing the proportion of Solvent B over 30-40 minutes to elute compounds with increasing hydrophobicity.

-

-

Standard Preparation:

-

Prepare a stock solution of pure this compound standard (if available) in methanol at a concentration of 1 mg/mL.

-

Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

-

-

Sample Preparation:

-

Accurately weigh 10 mg of the crude plant extract and dissolve it in 10 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Injection volume: 10 µL.

-

Column temperature: 25-30°C.

-

Detection wavelength: Set the UV detector to scan for the maximum absorbance of this compound (a preliminary UV scan of the standard is recommended, typically in the range of 280-370 nm for flavonoids).

-

-

Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the extract by interpolating the peak area of the sample on the calibration curve generated from the standards.

-

Quantitative Data Presentation

While specific quantitative data for this compound is not widely available in the literature, a study on Ophioglossum vulgatum provides a basis for an illustrative representation. The total flavonoid content in an ethanolic extract was found to be approximately 2.37% (23.6552 mg/g of dry extract).[3] The following table presents a hypothetical quantification of this compound based on this data, assuming it constitutes a significant portion of the total flavonoids.

| Plant Species | Extraction Solvent | Total Flavonoid Content (mg/g extract) | Illustrative this compound Content (mg/g extract) |

| Ophioglossum vulgatum | 80% Ethanol | 23.65 | 5.8 (25% of total) |

| Ophioglossum pedunculosum | 80% Methanol | Not Reported | Estimated 4-7 |

Disclaimer: The this compound content is illustrative and based on the reported total flavonoid content. Actual concentrations can vary significantly based on plant genetics, geographical location, and extraction methodology.

Biological Activity and Signaling Pathways

Homoflavonoids, including compounds structurally related to this compound, have been shown to exhibit anti-inflammatory properties by modulating key cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another, leading to the activation of transcription factors.

Conclusion

The identification and quantification of this compound in plant extracts is a systematic process that relies on established phytochemical techniques. While further research is needed to fully elucidate the quantitative distribution of this compound in various Ophioglossum species and its precise biological activities, the methodologies outlined in this guide provide a solid framework for researchers in natural product chemistry and drug discovery. The potential of this compound and related homoflavonoids to modulate key signaling pathways underscores the importance of continued investigation into these unique plant-derived molecules.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ophioglonol from Ophioglossum vulgatum

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ophioglossum vulgatum, commonly known as Adder's Tongue fern, has a history of use in traditional European folk medicine, where it was applied as a poultice for wounds and used internally to treat bleeding and vomiting.[1][2][3][4] Modern phytochemical investigations have identified several bioactive compounds within this fern, including the characteristic homoflavonoid, Ophioglonol. This document provides detailed protocols for the extraction of this compound and related compounds from O. vulgatum, summarizes key quantitative data from relevant studies, and illustrates the associated anti-inflammatory signaling pathways. The methodologies described are intended to serve as a guide for researchers interested in the isolation and further investigation of these promising natural products for potential therapeutic applications.

Quantitative Data Summary

The following tables summarize quantitative data related to the extraction and bioactivity of constituents from Ophioglossum vulgatum.

Table 1: Extraction Yield of Ethyl Acetate Fraction from Ophioglossum vulgatum

| Plant Material | Extraction Method | Solvent | Yield of Ethyl Acetate Fraction (OpvE) | Reference |

| Dried, pulverized O. vulgatum | Reflux extraction followed by fractional extraction | 70% Ethanol, followed by petroleum ether and ethyl acetate | 2.00 ± 0.12% (g/g) | [5][6] |

Table 2: Bioactivity of Ophioglossum vulgatum Ethyl Acetate Fraction (OpvE)

| Bioassay | Concentration | Result | Reference |

| DPPH Radical Scavenging | 250 µg/mL | 97.28% scavenging activity | [5][6] |

| Anti-Staphylococcus aureus | 1.2 mg/mL | Minimum Inhibitory Concentration (MIC) | [7] |

| Anti-Staphylococcus aureus | 1.2 mg/mL | 8.3 ± 0.16 mm inhibition zone | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction of bioactive fractions containing this compound from Ophioglossum vulgatum.

Protocol 1: Extraction of Ethyl Acetate Fraction (OpvE) Containing Homoflavonoids

This protocol is adapted from a study that identified 21 chemical constituents in the ethyl acetate fraction of O. vulgatum.[5][6]

Materials and Reagents:

-

Dried, pulverized Ophioglossum vulgatum whole plant

-

70% Ethanol

-

Petroleum Ether

-

Ethyl Acetate

-

Reflux extraction apparatus

-

Rotary evaporator

-

Freeze-dryer (optional)

-

Filter paper

-

Separatory funnel

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Initial Extraction:

-

Weigh 15 g of dried, pulverized O. vulgatum powder.

-

Place the powder in a round-bottom flask and add 150 mL of 70% ethanol.

-

Perform reflux extraction at a gentle boil for 1.5 hours.

-

Allow the mixture to cool and then filter to separate the extract from the plant residue.

-

-

Solvent Partitioning:

-

Transfer the crude ethanolic extract to a separatory funnel.

-

Add an equal volume of petroleum ether (1:1 v/v) and shake vigorously. Allow the layers to separate and discard the upper petroleum ether layer. This step removes nonpolar compounds like pigments. Repeat this washing step several times.

-

To the remaining aqueous ethanol layer, add an equal volume of ethyl acetate (1:1 v/v) and shake vigorously.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the ethyl acetate extraction at least three times to ensure complete extraction of the desired compounds.

-

-

Concentration and Drying:

-

Combine all the collected ethyl acetate fractions.

-

Concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure to remove the solvent.

-

The resulting concentrated extract (OpvE) can be stored at -80°C for further analysis.[6]

-

Protocol 2: Alternative Extraction Method for Flavonoid Enrichment

This protocol is based on a method used for preparing O. vulgatum extract for cosmetic applications and is suitable for obtaining a flavonoid-rich extract.[8]

Materials and Reagents:

-

Dried, pulverized Ophioglossum vulgatum whole plant

-

70% Alcohol

-

Ultrasonic shaker

-

Water bath

-

Reflux extraction apparatus

-

Filter paper

-

Glassware

Procedure:

-

Initial Extraction:

-

Suspend 5 g of O. vulgatum powder in 40 mL of 70% alcohol.

-

Agitate the mixture for 6 hours using an ultrasonic shaker.

-

Transfer the solution to a water bath for reflux extraction at 70°C for 1.5 hours.

-

Repeat the reflux extraction step three times.

-

Filter the resulting solution to remove solid plant material. The filtrate is the flavonoid-rich extract.

-

Signaling Pathways and Visualizations

Recent research has elucidated the anti-inflammatory properties of Ophioglonin, a characteristic homoflavonoid from Ophioglossum species, which is structurally related to this compound. Ophioglonin has been shown to exert its effects by inactivating the NF-κB and MAPK signaling pathways.[9][10][11]

Workflow for Bioassay-Guided Screening of Ophioglossum vulgatum

The following diagram illustrates a typical workflow for identifying bioactive components from a plant extract, as was done to identify Ophioglonin's anti-inflammatory activity.[9][10][11]

Caption: Bioassay-guided fractionation workflow.

Inhibitory Action of Ophioglonin on Inflammatory Signaling Pathways

Ophioglonin has been demonstrated to inhibit the activation of key inflammatory mediators. The diagram below shows the signaling cascade initiated by Lipopolysaccharide (LPS) and the points of inhibition by Ophioglonin.

Caption: Ophioglonin's inhibition of inflammatory pathways.

Logical Relationship for Skin-Friendly Activities of OpvE

The ethyl acetate fraction of O. vulgatum (OpvE) has been shown to possess multiple skin-friendly properties, including promoting cell proliferation and migration, as well as providing antioxidative and anti-inflammatory effects.

Caption: Bioactivities of O. vulgatum ethyl acetate fraction.

References

- 1. Ophioglossum vulgatum - Wikipedia [en.wikipedia.org]

- 2. practicalplants.org [practicalplants.org]

- 3. medicinal herbs: ADDER'S TONGUE - Ophioglossum vulgatum [naturalmedicinalherbs.net]

- 4. pfaf.org [pfaf.org]

- 5. Phytochemical Composition and Skin-Friendly Activities of the Ethyl Acetate Fraction in Ophioglossum vulgatum Linn., an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical Composition and Skin-Friendly Activities of the Ethyl Acetate Fraction in Ophioglossum vulgatum Linn., an In Vitro Study [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Properties of Ophioglossum vulgatum L. extract Pickering emulsion stabilized by carbon dots and its potential use in cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Isolation and Purification of Ophioglonol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophioglonol is a homoflavonoid, a class of natural products characterized by an additional carbon atom in the C3 position of the C-ring of the flavonoid backbone. It has been isolated from ferns of the Ophioglossum genus, such as Ophioglossum petiolatum and Ophioglossum thermale. This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The protocol is based on established phytochemical methodologies for the separation of flavonoids.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₇ | PubChem |

| Molecular Weight | 316.26 g/mol | PubChem |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one | PubChem |

| Appearance | Yellowish powder | Inferred from related flavonoids |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General flavonoid properties |

Table 2: Summary of Chromatographic Conditions for this compound Purification

| Chromatographic Step | Stationary Phase | Mobile Phase / Elution Conditions | Purpose |

| Initial Fractionation | Macroporous Resin (e.g., D101) | Stepwise gradient of ethanol in water (e.g., 0%, 30%, 60%, 95%) | Removal of highly polar and non-polar impurities. |

| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Gradient of methanol in chloroform or ethyl acetate in hexane | Separation of flavonoid-rich fractions based on polarity. |

| Size Exclusion Chromatography | Sephadex LH-20 | Isocratic elution with methanol | Further purification and removal of polymeric compounds. |

| Preparative HPLC | C18 Reverse-Phase (e.g., 10 µm, 250 x 20 mm) | Gradient of methanol or acetonitrile in water (with 0.1% formic acid) | Final purification to obtain high-purity this compound. |

Experimental Protocols

1. Plant Material Collection and Preparation

-

Plant Material: Whole plants of Ophioglossum vulgatum or a related species are collected.

-

Preparation: The plants are washed, dried in the shade, and then coarsely powdered using a mechanical grinder.

2. Extraction

-

Solvent: 95% Ethanol.

-

Procedure:

-

Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours.

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

-

3. Fractionation of the Crude Extract

-

Procedure:

-

Suspend the crude ethanol extract in water and apply it to a macroporous resin column.

-

Elute the column sequentially with water, 30% ethanol, 60% ethanol, and 95% ethanol.

-

Collect the fractions and monitor by thin-layer chromatography (TLC). The 60% and 95% ethanol fractions are typically enriched in flavonoids.

-

4. Purification by Column Chromatography

-

Silica Gel Chromatography:

-

The flavonoid-rich fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate gradient.

-

Fractions are collected and analyzed by TLC. Fractions containing this compound are pooled.

-

-

Sephadex LH-20 Chromatography:

-

The this compound-containing fractions from the silica gel column are further purified on a Sephadex LH-20 column.

-

The column is eluted with methanol.

-

Fractions are collected and monitored by TLC to pool the this compound-rich fractions.

-

5. Final Purification by Preparative HPLC

-

System: A preparative high-performance liquid chromatography system equipped with a UV detector.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol or acetonitrile in water, typically with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Procedure:

-

Dissolve the partially purified this compound fraction in a small volume of methanol.

-

Inject the sample onto the preparative HPLC column.

-

Elute with a suitable gradient to separate this compound from other closely related compounds.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

6. Structure Elucidation

The structure of the purified this compound can be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

Mandatory Visualization

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Ophioglonol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophioglonol is a homoflavonoid initially isolated from Ophioglossum petiolatum. Homoflavonoids are a class of flavonoids characterized by an additional carbon atom in their basic C6-C3-C6 skeleton. Preliminary studies on related compounds, such as ophioglonin from Ophioglossum vulgatum, suggest potential anti-inflammatory properties through the inhibition of NF-κB and MAPK signaling pathways. Given its structural similarity, this compound is a compound of interest for further pharmacological investigation.

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the quantification and purification of natural products like this compound. This document provides a detailed application note and protocol for the analysis of this compound using reversed-phase HPLC.

Quantitative Data Summary

While a specific, validated HPLC method for this compound is not widely published, the following table summarizes typical starting conditions for the analysis of flavonoids, which can be adapted and optimized for this compound. These parameters are based on established methods for similar flavonoid compounds.

| Parameter | Recommended Starting Conditions | Notes |

| HPLC System | Any standard HPLC system with a UV-Vis or DAD detector | Gradient elution capability is recommended for complex samples. |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A C18 column is a good starting point for flavonoid separation. |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidification improves peak shape and resolution. |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution for flavonoids. |

| Gradient Program | Linear gradient from 5-10% B to 80-95% B over 30-40 min | Optimization will be required to achieve baseline separation. |

| Flow Rate | 0.8 - 1.2 mL/min | A flow rate of 1.0 mL/min is a common starting point. |

| Column Temperature | 25 - 35 °C | Maintaining a consistent temperature is crucial for reproducibility. |

| Injection Volume | 10 - 20 µL | Dependent on sample concentration and instrument sensitivity. |

| Detection Wavelength | Diode Array Detector (DAD) scan from 200-400 nm | Flavonoids typically have two major absorption bands. For initial screening, monitoring at ~254 nm and ~350 nm is recommended. The optimal wavelength (λmax) for this compound should be determined from its UV-Vis spectrum. |

Experimental Protocols

The following protocols provide a detailed methodology for the HPLC analysis of this compound, from sample preparation to data analysis.

Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of pure this compound standard and dissolve it in 1.0 mL of HPLC-grade methanol or dimethyl sulfoxide (DMSO). Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Storage: Store stock and working standard solutions at 4°C in amber vials to prevent photodegradation.

Sample Preparation (from Ophioglossum plant material)

-

Drying and Grinding: Dry the plant material (Ophioglossum sp.) at 40-50°C to a constant weight. Grind the dried material into a fine powder using a laboratory mill.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a flask.

-

Add 20 mL of methanol or ethanol.

-

Perform extraction using ultrasonication for 30-60 minutes or maceration for 24 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Sample Solution Preparation:

-

Dissolve a known amount of the crude extract (e.g., 10 mg) in 10 mL of the initial mobile phase.

-

Vortex and sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

-

HPLC Method Protocol

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the filtered standard or sample solution onto the column.

-

Chromatographic Run: Run the HPLC method using the optimized gradient program. A typical starting gradient could be:

-

0-5 min: 10% B

-

5-35 min: 10% to 90% B (linear gradient)

-

35-40 min: 90% B (isocratic)

-

40-45 min: 90% to 10% B (linear gradient)

-

45-50 min: 10% B (isocratic, re-equilibration)

-

-

Data Acquisition: Acquire data using a UV-Vis or DAD detector. If using a DAD, collect spectra across the 200-400 nm range to determine the optimal detection wavelength for this compound.

Quantification

-

Calibration Curve: Inject the series of working standard solutions and record the peak area for this compound at its optimal detection wavelength. Plot a calibration curve of peak area versus concentration.

-

Linearity: Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should be ≥ 0.999.

-

Sample Analysis: Inject the prepared sample solution and determine the peak area of this compound.

-

Concentration Calculation: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Potential Signaling Pathway of this compound

Based on the activity of the related compound ophioglonin, the following diagram illustrates a potential anti-inflammatory signaling pathway that could be investigated for this compound.

Application Notes and Protocols for Homoflavonoid Purification using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the separation and purification of homoflavonoids from natural product extracts using various column chromatography techniques. The information is intended to aid in the development of robust and efficient purification strategies for this unique class of flavonoids.

Introduction to Homoflavonoid Separation

Homoflavonoids are a subclass of flavonoids characterized by a C16 skeleton (C6-C3-C1-C6), which includes an additional carbon atom compared to the more common C15 flavonoid backbone. This structural variance can influence their polarity and, consequently, their chromatographic behavior. Effective separation of homoflavonoids is crucial for their structural elucidation, biological activity screening, and potential development as therapeutic agents. Column chromatography is a fundamental and widely used technique for the purification of homoflavonoids from complex plant extracts. The choice of stationary and mobile phases is critical for achieving optimal separation.

Key Column Chromatography Techniques for Homoflavonoid Purification

The most common column chromatography techniques employed for the purification of homoflavonoids are:

-

Silica Gel Chromatography: A type of normal-phase chromatography where separation is based on the polarity of the compounds. Less polar compounds elute first, followed by more polar compounds. It is often used as an initial fractionation step.

-